molecular formula C23H30N6 B11523917 N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine

N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11523917
M. Wt: 390.5 g/mol
InChI Key: JOCYUWRLKBRQRF-UHFFFAOYSA-N
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Description

N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two 2,5-dimethylphenyl groups and two diethyl groups attached to the triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The 2,5-dimethylphenyl groups and diethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Strong bases, solvents like DMF or DMSO, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~4~,N~6~-bis(2,4-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine
  • N~4~,N~6~-bis(2,6-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine
  • N~4~,N~6~-bis(3,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine

Uniqueness

N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of 2,5-dimethylphenyl groups and diethyl groups may influence its reactivity, solubility, and interaction with molecular targets.

Properties

Molecular Formula

C23H30N6

Molecular Weight

390.5 g/mol

IUPAC Name

4-N,6-N-bis(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H30N6/c1-7-29(8-2)23-27-21(24-19-13-15(3)9-11-17(19)5)26-22(28-23)25-20-14-16(4)10-12-18(20)6/h9-14H,7-8H2,1-6H3,(H2,24,25,26,27,28)

InChI Key

JOCYUWRLKBRQRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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